Abt-510

Descripción general

Descripción

ABT-510 es un péptido sintético que imita la actividad antiangiogénica de la proteína natural trombospondina-1. Se ha investigado por su posible uso en el tratamiento de varios tipos de cáncer, incluidos los tumores sólidos, el linfoma y el melanoma . This compound funciona inhibiendo la angiogénesis, el proceso de formación de nuevos vasos sanguíneos, que es crucial para el crecimiento y la metástasis tumoral .

Métodos De Preparación

La síntesis de ABT-510 involucra varios pasos, incluida la preparación del segmento tripéptido Ile-Arg-ProNHEt sal dihidrocloruro. Este proceso ha experimentado una refinación significativa para mejorar el rendimiento y la seguridad . Inicialmente, Pro-OH se activó con cloruro de tionilo, pero esto fue reemplazado por la activación con 1'-carbonildiimidazol (CDI) debido a sus condiciones de reacción más seguras y su mayor rendimiento . La unión de Boc-Arg(NO2)-OH también se optimizó reemplazando DCC/HOBt por un método más eficiente . El producto final se obtiene mediante procesos de hidrogenación catalítica y desalación .

Análisis De Reacciones Químicas

ABT-510 experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución . Los reactivos comunes utilizados en estas reacciones incluyen CDI para activación, DCC/HOBt para acoplamiento y paladio sobre carbono para hidrogenación catalítica . Los principales productos formados a partir de estas reacciones son los segmentos peptídicos deseados y el péptido sintético final this compound .

Aplicaciones Científicas De Investigación

Preclinical Studies

ABT-510 has been extensively studied in various preclinical models:

In a study utilizing mouse models of epithelial ovarian cancer (EOC), this compound treatment resulted in notable reductions in tumor burden and improvements in overall survival rates .

Clinical Applications

This compound has progressed through various phases of clinical trials:

Phase I Trials

- Objective : Evaluate safety and tolerability.

- Results : In one trial, 6 out of 39 patients exhibited stable disease for over six months. The most common adverse effects included injection site reactions and fatigue .

Phase II Trials

- Objective : Assess efficacy in advanced renal cell carcinoma and metastatic melanoma.

- Results : The trials reported a progression-free survival (PFS) rate of approximately 39% at six months. Patients experienced manageable side effects, with no deaths attributed to the drug .

Veterinary Applications

The application of this compound extends beyond human medicine into veterinary oncology. The compound is currently being tested for its effectiveness against naturally occurring cancers in dogs. Initial results suggest that it may significantly improve outcomes for canine patients suffering from various malignancies .

Case Study 1: Ovarian Cancer

In a controlled study involving C57BL/6 mice injected with tumorigenic cells, treatment with this compound resulted in:

- A marked decrease in tumor size.

- A significant increase in apoptotic tumor cells compared to controls.

This study highlights this compound's potential as a therapeutic agent for EOC, underscoring its role as an antiangiogenic agent that impacts both tumor growth and vascular health .

Case Study 2: Canine Cancer

In veterinary trials, dogs with spontaneous tumors treated with this compound showed promising results regarding tumor size reduction and improved quality of life. These findings support further exploration into the use of this compound as a viable treatment option for companion animals suffering from cancer .

Mecanismo De Acción

ABT-510 ejerce sus efectos imitando la actividad antiangiogénica de la trombospondina-1. Se une al receptor CD36 en las células endoteliales, induciendo la apoptosis mediada por caspasa-8 e inhibiendo la morfogénesis tubular . Al bloquear las acciones de los factores de crecimiento proangiogénicos, this compound reduce eficazmente la angiogénesis y el crecimiento tumoral .

Comparación Con Compuestos Similares

ABT-510 es único en su mecanismo de acción como mimético de la trombospondina-1. Compuestos similares incluyen otros agentes antiangiogénicos como bevacizumab, sunitinib y sorafenib . La capacidad de this compound para dirigirse específicamente al receptor CD36 e inducir la apoptosis en las células endoteliales lo diferencia de estos otros agentes .

Actividad Biológica

ABT-510 is a synthetic peptide designed to mimic the antiangiogenic properties of thrombospondin-1 (TSP-1), which plays a critical role in inhibiting tumor growth and angiogenesis. This compound has garnered attention for its potential therapeutic applications in various cancers, including renal cell carcinoma, melanoma, and glioblastoma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical trial findings, and relevant case studies.

This compound exerts its effects primarily through the following mechanisms:

- Inhibition of Angiogenesis : this compound competes with thrombospondin and inhibits vascular endothelial growth factor (VEGF)-induced migration of endothelial cells, thereby disrupting the formation of new blood vessels essential for tumor growth .

- Induction of Apoptosis : The compound induces apoptosis in endothelial cells via the Fas/Fas ligand pathway and the Src-related kinase p59 Fyn pathway, leading to cell death .

- Vascular Remodeling : In animal models, this compound treatment resulted in vascular remodeling characterized by smaller diameter vessels and increased numbers of mature vessels, which reduced tissue hypoxia .

Phase I and II Trials

- Phase I Trial : A study involving patients with refractory solid tumors indicated that this compound was well-tolerated at doses ranging from 20 to 200 mg/day. Most adverse events were mild, primarily injection-site reactions. The median time to tumor progression was 45.9 weeks, with a median overall survival of 64.4 weeks .

- Phase II Study in Renal Cell Carcinoma : This trial assessed the safety and efficacy of this compound in patients with advanced renal cell carcinoma. Patients received either 10 mg or 100 mg subcutaneously twice daily. The objective response rate was 4% for the lower dose and slightly higher for the higher dose group, with median progression-free survival (PFS) times recorded at 4.2 months for the lower dose and 3.3 months for the higher dose .

- Melanoma Trials : In a two-stage Phase II trial involving stage IV melanoma patients, only 3 out of 20 patients remained progression-free after 18 weeks on treatment with this compound at a dose of 100 mg twice daily. This led to early termination due to insufficient efficacy .

Summary of Clinical Findings

| Trial Type | Cancer Type | Dose | Objective Response Rate | Median PFS (months) | Median Overall Survival (months) |

|---|---|---|---|---|---|

| Phase I | Various solid tumors | 20 - 200 mg/day | Not specified | 45.9 | 64.4 |

| Phase II | Renal Cell Carcinoma | 10 mg / 100 mg | 4% | 4.2 / 3.3 | 27.8 / 26.1 |

| Phase II | Melanoma | 100 mg | Limited efficacy | Not applicable | Not applicable |

Veterinary Trials

This compound has also been tested in companion animals, particularly dogs with naturally occurring cancers, showing significant tumor size reduction and improved quality of life . These trials highlight the potential for this compound not only in human oncology but also in veterinary medicine.

Human Clinical Observations

In one clinical observation involving patients with advanced cancer, six out of thirty-nine patients experienced stable disease lasting over six months while on this compound therapy . This suggests that while not universally effective, there may be subsets of patients who respond favorably.

Propiedades

Key on ui mechanism of action |

ABT-510 is a synthetic peptide that mimics the anti-angiogenic activity of the naturally occurring protein, thrombospondin-1 (TSP-1). Angiogenesis is the process of new blood vessel formation. ABT-510 blocks the actions of multiple pro-angiogenic growth factors known to play a role in cancer related blood vessel growth, such as VEGF, bFGF, HGF, and IL-8. ABT-510 is the first compound with this mechanism of action to be studied. |

|---|---|

Número CAS |

251579-55-2 |

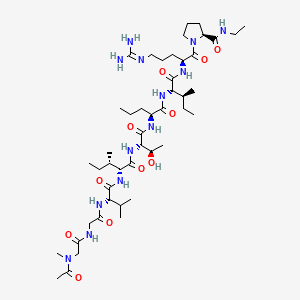

Fórmula molecular |

C46H83N13O11 |

Peso molecular |

994.2 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R,3S)-2-[[(2S)-2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H83N13O11/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50)/t26-,27-,28+,30-,31-,32-,35-,36-,37+,38-/m0/s1 |

Clave InChI |

RIWLPSIAFBLILR-WVNGMBSFSA-N |

SMILES |

CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |

SMILES isomérico |

CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |

SMILES canónico |

CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

251579-55-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

GGVXTXIRP |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ABT 510 ABT-510 ABT510 N-acetyl-sarcosyl-glycyl-valyl-alloisoleucyl-threonyl-norvalyl-isoleucyl-arginyl-proline ethylamide NAc-Sar-Gly-Val-(d-allo-Ile)-Thr-Nva-Ile-Arg-ProNEt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.